molecular formula C5H4F2N2O B1453268 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde CAS No. 1248811-92-8

1-(difluoromethyl)-1H-imidazole-2-carbaldehyde

Cat. No. B1453268
M. Wt: 146.09 g/mol
InChI Key: PPQLGRBFICLBCJ-UHFFFAOYSA-N
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Description

Compounds with a difluoromethyl group are of significant interest in the field of medicinal chemistry due to their potential biological activities . The difluoromethyl group is often used to modify the chemical properties of a molecule, potentially enhancing its biological activity .


Synthesis Analysis

The synthesis of difluoromethylated compounds has been a topic of extensive research. Various methods have been developed, including the use of difluoromethylation reagents and metal-based methods that can transfer a CF2H group to a carbon atom .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction . The presence of a difluoromethyl group can influence the overall structure and properties of the molecule .


Chemical Reactions Analysis

Difluoromethylated compounds can participate in various chemical reactions. For example, they can undergo transformations involving the difluoromethyl group, such as oxidation or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, stability, and reactivity, can be influenced by the presence of a difluoromethyl group .

Scientific Research Applications

Antitumor Activity

Compounds related to 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde have been investigated for their antitumor properties. Notably, N-substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives have demonstrated potential as anti-tumor agents. They showed significant inhibitory effects on the proliferation of Ehrlich ascites tumor cells in vivo and human umbilical vein endothelial cells (HUVEC) in vitro. The compounds induced apoptosis in treated cells, indicating their potential as promising candidates for anticancer therapies, particularly where peritoneal malignant ascites is a concern (Kumar et al., 2007).

Antimicrobial Activity

Several derivatives of imidazole-related compounds have demonstrated antimicrobial properties. For instance, copper complexes of thiosemicarbazones derived from imidazole-2-carbaldehyde showed moderate inhibitory activity against yeasts, molds, and bacteria (Gram-positive and Gram-negative). The pyrrole derivative [Cu(HL(2))(2)] was highlighted for its broad-spectrum inhibitory activity against Gram-positive bacteria and fungi at concentrations of 12-50 microg/mL (Rodríguez-Argüelles et al., 2005).

Biological Activity of Chitosan Derivatives

Imidazole-4-carbaldehyde derivatives have been employed in synthesizing novel chitosan Schiff bases. These compounds were tested against various bacteria (both Gram-negative and Gram-positive) and fungi, demonstrating that antimicrobial activity depended on the specific Schiff base moiety. These findings highlight the role of imidazole derivatives in synthesizing biologically active compounds with potential therapeutic applications (Hamed et al., 2020).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Safety data sheets provide information on the potential hazards of a compound, as well as precautions for handling and storage .

Future Directions

The field of difluoromethylation is rapidly evolving, with ongoing research into new synthetic methods and applications in medicinal chemistry .

properties

IUPAC Name

1-(difluoromethyl)imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O/c6-5(7)9-2-1-8-4(9)3-10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQLGRBFICLBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)C=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(difluoromethyl)-1H-imidazole-2-carbaldehyde

CAS RN

1248811-92-8
Record name 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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